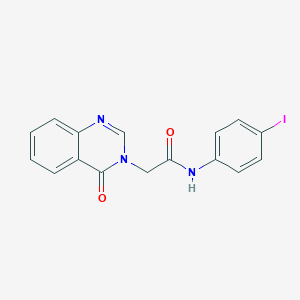
N-(4-iodophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-iodophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide, also known as IQ-1S, is a novel small molecule that has gained significant attention in the scientific community due to its potential applications in the field of cancer research. IQ-1S is a selective inhibitor of the Wnt/β-catenin signaling pathway, which is known to play a crucial role in the development and progression of various types of cancer.
Wirkmechanismus
The Wnt/β-catenin signaling pathway is a complex pathway that plays a crucial role in the regulation of cell proliferation, differentiation, and survival. Dysregulation of this pathway is known to be involved in the development and progression of various types of cancer. N-(4-iodophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide selectively inhibits the activity of the β-catenin/TCF transcription complex, which is a key regulator of the Wnt/β-catenin signaling pathway. By inhibiting this complex, N-(4-iodophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide prevents the activation of downstream target genes that are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects
N-(4-iodophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been shown to have a selective inhibitory effect on the Wnt/β-catenin signaling pathway, leading to a reduction in cancer cell proliferation and tumor growth. In addition, N-(4-iodophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(4-iodophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-iodophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has several advantages for use in scientific research applications. It is a highly selective inhibitor of the Wnt/β-catenin signaling pathway, which makes it suitable for studying the role of this pathway in cancer development and progression. N-(4-iodophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has also been optimized for high yields and purity, which makes it suitable for use in experiments that require large quantities of the compound.
One limitation of N-(4-iodophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is that it has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known. Another limitation is that N-(4-iodophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a small molecule, which may limit its ability to penetrate cell membranes and reach its target in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-(4-iodophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide and its potential applications in cancer research. One direction is to further investigate the mechanism of action of N-(4-iodophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide and its effects on the Wnt/β-catenin signaling pathway. Another direction is to test the efficacy of N-(4-iodophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine the safety and efficacy of N-(4-iodophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide in clinical trials, and to investigate its potential applications in the treatment of other diseases, such as inflammatory conditions.
Synthesemethoden
The synthesis of N-(4-iodophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide involves a multi-step process that includes the reaction of 4-iodoaniline with 2-chloroacetamide to form N-(4-iodophenyl)-2-chloroacetamide. This intermediate compound is then reacted with 2-aminobenzoyl chloride to form the final product, N-(4-iodophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide. The synthesis of N-(4-iodophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been optimized to achieve high yields and purity, making it suitable for use in scientific research applications.
Wissenschaftliche Forschungsanwendungen
N-(4-iodophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been extensively studied for its potential applications in cancer research. The Wnt/β-catenin signaling pathway is known to be dysregulated in various types of cancer, and N-(4-iodophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been shown to selectively inhibit this pathway, leading to a reduction in cancer cell proliferation and tumor growth. N-(4-iodophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been tested in various cancer cell lines and animal models, and has shown promising results in inhibiting the growth of cancer cells.
Eigenschaften
Produktname |
N-(4-iodophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide |
|---|---|
Molekularformel |
C16H12IN3O2 |
Molekulargewicht |
405.19 g/mol |
IUPAC-Name |
N-(4-iodophenyl)-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C16H12IN3O2/c17-11-5-7-12(8-6-11)19-15(21)9-20-10-18-14-4-2-1-3-13(14)16(20)22/h1-8,10H,9H2,(H,19,21) |
InChI-Schlüssel |
RLWBKQMFGOKIRW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)I |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



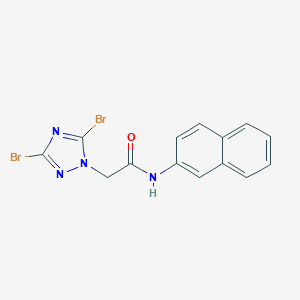
![2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone](/img/structure/B278623.png)
![2-{[4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B278628.png)
![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N,N-diphenylacetamide](/img/structure/B278629.png)
![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B278630.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethyl-6-methylphenyl)butanamide](/img/structure/B278633.png)
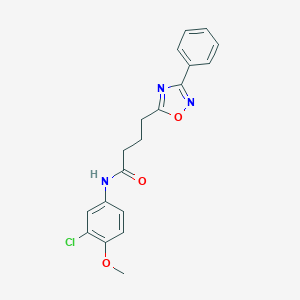
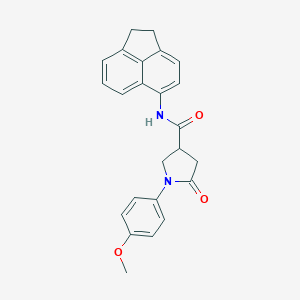
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B278641.png)
![5-oxo-1-phenyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B278642.png)
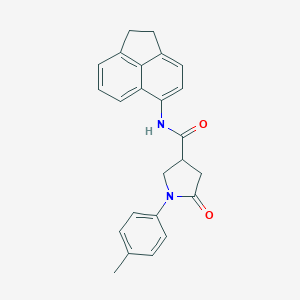
![1-(4-methylphenyl)-5-oxo-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-3-carboxamide](/img/structure/B278644.png)
![N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B278645.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B278646.png)